molecular formula C21H26N4O3S B2822726 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380057-40-7

4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2822726
CAS RN: 2380057-40-7
M. Wt: 414.52
InChI Key: BBGLHLQLQHOEQK-UHFFFAOYSA-N
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Description

4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile involves the inhibition of specific enzymes that are involved in various disease processes. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the development of erectile dysfunction. Additionally, it has been shown to inhibit the activity of certain kinases, which are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile are complex and depend on the specific disease or condition being targeted. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to improve blood flow and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile in lab experiments is its specificity for certain enzymes and kinases. This makes it a valuable tool for studying the mechanisms of disease development and for developing new drugs. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile. Some possible areas of research include the development of new drugs for the treatment of cancer, inflammation, and other diseases, as well as the study of the compound's effects on cardiovascular health and neurodegenerative diseases. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer methods of use.

Synthesis Methods

The synthesis of 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile involves a series of chemical reactions. The starting materials for the synthesis are 6-tert-butyl-3-(chloromethyl)pyridazine and 4-(piperidin-1-yl)sulfonylbenzonitrile. These two compounds are reacted together in the presence of a base such as potassium carbonate to yield the final product.

Scientific Research Applications

The potential applications of 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile in scientific research are vast. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the development of cancer, inflammation, and other diseases.

properties

IUPAC Name

4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-21(2,3)19-8-9-20(24-23-19)28-15-17-10-12-25(13-11-17)29(26,27)18-6-4-16(14-22)5-7-18/h4-9,17H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGLHLQLQHOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

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